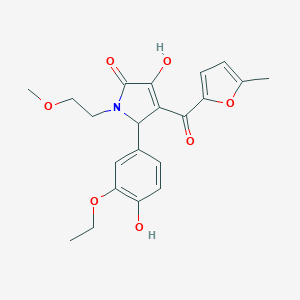
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as EMF-1, is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to scavenge free radicals and protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one also has limitations, including its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the study of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one, including its potential applications in drug development, its mechanism of action, and its pharmacokinetics and pharmacodynamics. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in cancer research, neuroprotection, and anti-inflammatory therapy, and further studies are needed to determine its efficacy and safety in humans. Additionally, the mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Finally, the pharmacokinetics and pharmacodynamics of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one need to be studied to determine its optimal dosing and administration routes.
合成方法
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved through various methods, including a one-pot three-component reaction, a three-step synthesis, and a two-step synthesis. The most common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde, 2-methoxyethylamine, and 5-methyl-2-furoyl chloride in the presence of a base and a catalyst. This reaction yields 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one as a yellow solid with a purity of over 95%.
科学研究应用
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its ability to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In anti-inflammatory therapy, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C21H23NO7 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO7/c1-4-28-16-11-13(6-7-14(16)23)18-17(19(24)15-8-5-12(2)29-15)20(25)21(26)22(18)9-10-27-3/h5-8,11,18,23,25H,4,9-10H2,1-3H3 |
InChI 键 |
NFSYBQRHFYGXII-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)